molecular formula C10H16ClN3O B1422871 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1311318-20-3

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No.: B1422871
CAS No.: 1311318-20-3
M. Wt: 229.71 g/mol
InChI Key: HWYGHAVVPFIQMB-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound belonging to the oxadiazole class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H17N3OClHC_{11}H_{17}N_{3}O\cdot ClH. The compound features a piperidine ring attached to a cyclopropyl-substituted oxadiazole moiety, which is crucial for its biological interactions.

The mechanisms by which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in cancer progression and other diseases. The oxadiazole ring may interact with active sites on enzymes or receptors, leading to modulation of their activity .
  • Receptor Interaction : The compound may bind to specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis. This interaction is vital for its potential use in cancer therapies .
  • Cytotoxic Effects : Preliminary studies indicate that derivatives of oxadiazoles can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)TBDApoptosis induction
5a-b (related oxadiazole)CEM-13 (leukemia)<0.5Enzyme inhibition
16a (related sulfonamide)SK-MEL-2 (melanoma)0.65HDAC inhibition
17a (nortopsentin derivative)HeLa (cervical cancer)0.65Apoptosis induction

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Anticancer Activity : A study published in MDPI reported that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and U-937. These compounds were found to induce apoptosis through caspase activation and modulation of p53 levels .
  • Antimicrobial Properties : Research has shown that oxadiazole compounds possess antimicrobial activities against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds promising candidates for further research in neuropharmacology .

Properties

IUPAC Name

5-cyclopropyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYGHAVVPFIQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC(=N2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

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